![molecular formula C69H113NO4 B15171477 2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine CAS No. 920980-28-5](/img/structure/B15171477.png)
2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine core substituted with two ethenyl groups, each bearing a 3,5-bis(dodecyloxy)phenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine typically involves a multi-step process. One common method starts with the preparation of the 3,5-bis(dodecyloxy)benzaldehyde, which is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the ethenyl intermediate. This intermediate is subsequently reacted with 2,6-dibromopyridine under palladium-catalyzed cross-coupling conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The ethenyl groups can be reduced to form saturated derivatives.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, or halogenation using bromine or chlorine.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In photodynamic therapy, it absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components.
Comparación Con Compuestos Similares
2,6-Bis(3,5-dicarboxyphenyl)pyridine: Similar structure but with carboxylic acid groups instead of dodecyloxy groups.
2,6-Bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine: Contains pyrazole rings instead of phenyl rings.
Uniqueness: 2,6-Bis{2-[3,5-bis(dodecyloxy)phenyl]ethenyl}pyridine is unique due to its long alkyl chains (dodecyloxy groups), which impart amphiphilic properties and enhance solubility in organic solvents. This makes it particularly useful in applications requiring self-assembling properties and compatibility with organic electronic materials.
Propiedades
Número CAS |
920980-28-5 |
|---|---|
Fórmula molecular |
C69H113NO4 |
Peso molecular |
1020.6 g/mol |
Nombre IUPAC |
2,6-bis[2-(3,5-didodecoxyphenyl)ethenyl]pyridine |
InChI |
InChI=1S/C69H113NO4/c1-5-9-13-17-21-25-29-33-37-41-52-71-66-56-62(57-67(60-66)72-53-42-38-34-30-26-22-18-14-10-6-2)48-50-64-46-45-47-65(70-64)51-49-63-58-68(73-54-43-39-35-31-27-23-19-15-11-7-3)61-69(59-63)74-55-44-40-36-32-28-24-20-16-12-8-4/h45-51,56-61H,5-44,52-55H2,1-4H3 |
Clave InChI |
BLCCTCXRENHXNJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC(=CC(=C1)C=CC2=NC(=CC=C2)C=CC3=CC(=CC(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid](/img/structure/B15171411.png)

![Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B15171424.png)
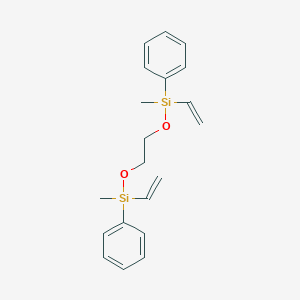

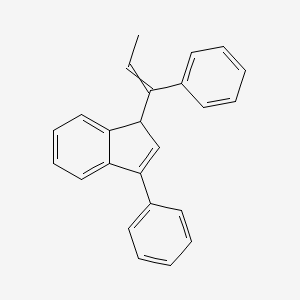
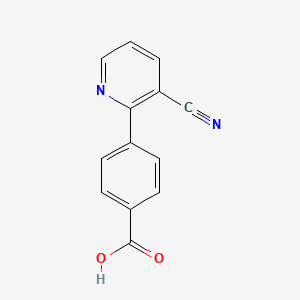
![1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)-](/img/structure/B15171450.png)
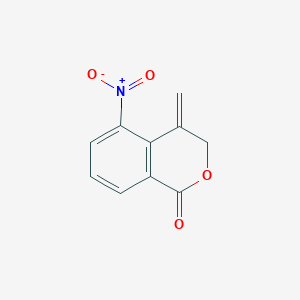
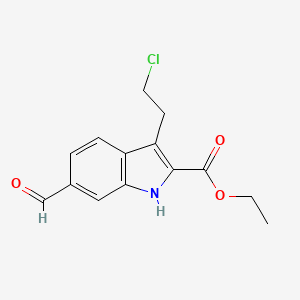
![4-[2-Chloro-4-(3-chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B15171456.png)
![3-[4-(Methaneselenonyl)phenyl]propanoic acid](/img/structure/B15171459.png)
